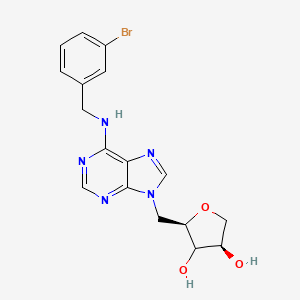
Anti-inflammatory agent 58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 58 is a compound known for its potent anti-inflammatory properties. It exhibits inhibition of interleukin-1 beta with an IC50 value of 1.08 micromolar and suppresses pro-inflammatory gene expression, protein secretion, and nuclear factor kappa B phosphorylation . This compound is primarily used in research settings to study inflammation and related pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 58 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . The reaction conditions often involve moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent and high-quality production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Anti-inflammatory agent 58 has a wide range of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and pathways related to inflammation.
Biology: Investigates cellular responses to inflammation and the role of specific genes and proteins.
Medicine: Explores potential therapeutic uses for treating inflammatory diseases and conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 58 involves the inhibition of interleukin-1 beta and suppression of pro-inflammatory gene expression . It also inhibits nuclear factor kappa B phosphorylation, which plays a crucial role in the inflammatory response. The compound targets specific molecular pathways involved in inflammation, making it a valuable tool for studying these processes.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 58 is unique in its specific inhibition of interleukin-1 beta and nuclear factor kappa B phosphorylation. Similar compounds include:
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes.
Corticosteroids: Such as prednisone, which suppress a broad range of inflammatory pathways.
Biologics: Such as monoclonal antibodies targeting specific cytokines like tumor necrosis factor-alpha.
This compound stands out due to its specific molecular targets and potent inhibitory effects, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H18BrN5O3 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
(2R,4R)-2-[[6-[(3-bromophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18BrN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
Clé InChI |
NUVPVFJXKPLHFQ-HCYNLOQUSA-N |
SMILES isomérique |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
SMILES canonique |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
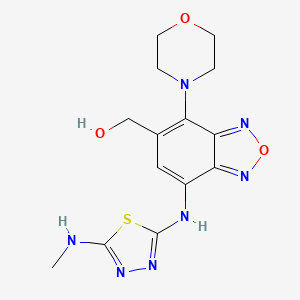
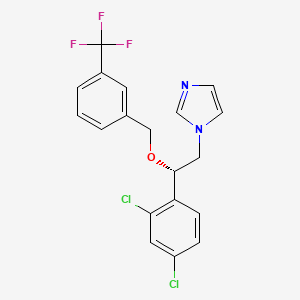
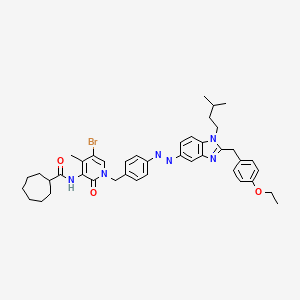
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)
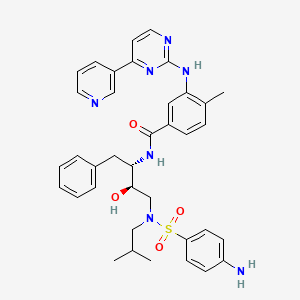
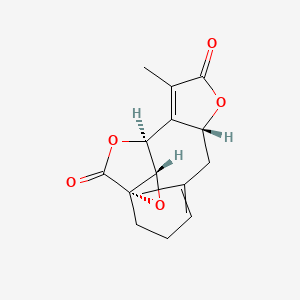

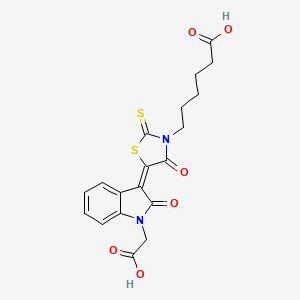
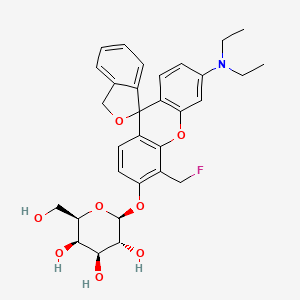
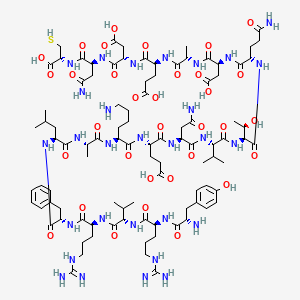
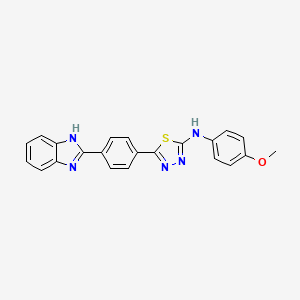
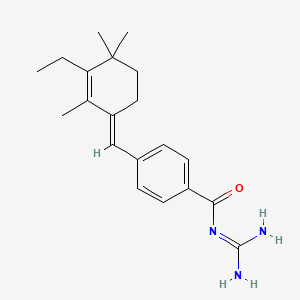
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
